molecular formula C16H16N6O B612163 PP242 CAS No. 1092351-67-1

PP242

Cat. No. B612163
Key on ui cas rn: 1092351-67-1
M. Wt: 308.34 g/mol
InChI Key: MFAQYJIYDMLAIM-UHFFFAOYSA-N
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Patent
US08642604B2

Procedure details

BA24 (3-(4-fluoro-3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 30 mg, 0.10 mmol) was dissolved in a solution of formic acid (4.5 ml, 10 equivalents) and HCl (0.45 ml, 1 equivalent). The reaction was heated and stirred for one hour under an argon atmosphere. The reaction was then concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA24dd. ESI-MS (M+H)+ m/z calcd 309.1, found 309.1.
Name
BA24
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:35]([CH3:37])[CH3:36])[N:9]=[C:10]([C:11]3[N:12](C(OC(C)(C)C)=O)[C:13]4[C:18]([CH:19]=3)=[CH:17][C:16]([O:20]CC3C=CC=CC=3)=[CH:15][CH:14]=4)[C:3]=12.C(O)=O.Cl>>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:35]([CH3:37])[CH3:36])[N:9]=[C:10]([C:11]3[NH:12][C:13]4[C:18]([CH:19]=3)=[CH:17][C:16]([OH:20])=[CH:15][CH:14]=4)[C:3]=12

Inputs

Step One
Name
BA24
Quantity
30 mg
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C=2N(C1=CC=C(C=C1C2)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(C)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.45 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by RP-HPLC (MeCN:H2O:0.1% TFA)
CUSTOM
Type
CUSTOM
Details
to yield BA24dd

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C2C(=NC=N1)N(N=C2C=2NC1=CC=C(C=C1C2)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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